molecular formula C11H20O2 B1623365 2,2,5-Trimethylhex-4-enyl acetate CAS No. 94087-22-6

2,2,5-Trimethylhex-4-enyl acetate

Cat. No.: B1623365
CAS No.: 94087-22-6
M. Wt: 184.27 g/mol
InChI Key: GRPUBXWYKFLPCY-UHFFFAOYSA-N
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Description

2,2,5-Trimethylhex-4-enyl acetate is a branched-chain unsaturated ester with the molecular formula C₁₁H₂₀O₂. Its structure features a hex-4-ene backbone substituted with three methyl groups at positions 2, 2, and 5, and an acetylated hydroxyl group. Synthetically, it can be derived via esterification of 2,2,5-trimethylhex-4-en-1-ol with acetic anhydride under catalytic conditions.

Properties

CAS No.

94087-22-6

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,2,5-trimethylhex-4-enyl acetate

InChI

InChI=1S/C11H20O2/c1-9(2)6-7-11(4,5)8-13-10(3)12/h6H,7-8H2,1-5H3

InChI Key

GRPUBXWYKFLPCY-UHFFFAOYSA-N

SMILES

CC(=CCC(C)(C)COC(=O)C)C

Canonical SMILES

CC(=CCC(C)(C)COC(=O)C)C

Other CAS No.

94087-22-6

Origin of Product

United States

Scientific Research Applications

Fragrance Industry

Overview:
2,2,5-Trimethylhex-4-enyl acetate is widely utilized in the production of perfumes and air fresheners due to its pleasant scent profile. It is often incorporated into fragrance compositions to enhance olfactory appeal.

Case Study: Air Freshener Formulations
A patent describes the use of 2,2,5-trimethylhex-4-enyl acetate in water-based air fresheners. The compound serves as a key ingredient that contributes to the fragrance's longevity and stability when combined with various surfactants and polymers .

Table 1: Fragrance Composition Example

ComponentPercentage (%)
Water60
2,2,5-Trimethylhex-4-enyl acetate10
Polymer (e.g., water-absorbing)15
Surfactant15

Analytical Chemistry

Overview:
The compound is also used in analytical chemistry for its effective separation capabilities. Specifically, it can be analyzed using High-Performance Liquid Chromatography (HPLC).

Application in HPLC:
A study details the reverse phase HPLC method for separating 2,2,5-trimethylhex-4-enyl acetate. The mobile phase consists of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and can be scaled for preparative separations .

Table 2: HPLC Separation Parameters

ParameterValue
Column TypeNewcrom R1 HPLC
Mobile PhaseAcetonitrile + Water
AdditivePhosphoric Acid
Particle Size3 µm

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on shared functional groups (acetate esters) or structural motifs (branching, cyclic moieties):

Linalyl Acetate
  • Structure: A monoterpene ester derived from linalool, featuring a linear chain with a methyl and two methylene groups.
  • Key Differences : Unlike 2,2,5-trimethylhex-4-enyl acetate, linalyl acetate lacks significant branching, resulting in higher volatility and a floral odor profile.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate
  • Structure : A cyclic amine-derived ester with a piperidine ring and four methyl groups.
  • Key Differences: The rigid piperidine ring enhances solubility in polar solvents compared to the linear, unsaturated structure of 2,2,5-trimethylhex-4-enyl acetate. This compound is explored in pharmaceutical applications due to its stable nitrogenous backbone .
Vinyl Acetate
  • Structure : A simple, low-molecular-weight ester with a reactive vinyl group.
  • Key Differences: Vinyl acetate’s small size and unsaturated bond enable polymerization (e.g., polyvinyl acetate). In contrast, the steric hindrance in 2,2,5-trimethylhex-4-enyl acetate likely prevents polymerization, limiting its use to non-polymeric applications like fragrances .

Physicochemical and Functional Comparison

The table below summarizes key properties of 2,2,5-trimethylhex-4-enyl acetate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications Biological Activity
2,2,5-Trimethylhex-4-enyl acetate C₁₁H₂₀O₂ 184.28 ~200 (estimated) Low in water Fragrances, flavor additives Not reported
Linalyl acetate C₁₂H₂₀O₂ 196.29 220 Insoluble in water Perfumery, aromatherapy No GABA potentiation
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₂H₂₃NO₂ 213.32 250 Moderate in polar solvents Pharmaceutical intermediates Under investigation
Vinyl acetate C₄H₆O₂ 86.09 72 Slightly soluble Adhesives, coatings Industrial monomer

Research Findings and Implications

Branching Effects: The 2,2,5-trimethyl substitution in the hexene chain reduces solubility in polar solvents compared to linear esters like linalyl acetate. This branching may also alter odor profiles, favoring woody or musky notes over floral ones.

Biological Activity: While acetylated linalool derivatives lack GABAergic activity, the biological role of 2,2,5-trimethylhex-4-enyl acetate remains unstudied.

Industrial Utility: Unlike vinyl acetate, the compound’s steric hindrance prevents polymerization, limiting its use to non-polymeric applications. Its stability and volatility align with fragrance industry requirements.

Q & A

Q. What are the optimal synthetic routes for 2,2,5-Trimethylhex-4-enyl acetate, considering regioselectivity and stereochemical outcomes?

  • Methodological Answer : Focus on esterification strategies using acetic anhydride or acetyl chloride with the corresponding alcohol precursor. Control regioselectivity by employing acid catalysts (e.g., H₂SO₄) to direct acetylation at the desired hydroxyl group. For stereochemical control in the hex-4-enyl backbone, use Ziegler-Natta catalysts or chiral auxiliaries during alkene formation . Purification via fractional distillation or preparative GC is critical to isolate isomers.

Q. Which analytical techniques are most effective for characterizing the structural and isomeric purity of 2,2,5-Trimethylhex-4-enyl acetate?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm branching and double-bond geometry (Z/E configuration) , GC-MS for isomeric separation and molecular ion validation, and FT-IR to verify ester carbonyl (C=O) and alkene (C=C) functional groups. For enantiomeric resolution, chiral-phase HPLC with polarimetric detection is recommended .

Q. What safety protocols are critical when handling 2,2,5-Trimethylhex-4-enyl acetate in laboratory settings?

  • Methodological Answer : Use fume hoods to prevent inhalation (H333 hazard) and wear nitrile gloves + goggles (P264/P280 safety codes). Waste must be segregated in halogen-resistant containers and processed by licensed biohazard firms to avoid environmental release of volatile acetates .

Advanced Research Questions

Q. How can computational methods predict the solvent-dependent stability and reactivity of 2,2,5-Trimethylhex-4-enyl acetate?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvation effects on alkene isomerization or ester hydrolysis. Compare computed Gibbs free energy profiles with experimental kinetic data under varying pH and solvent polarities (e.g., water vs. hexane) .

Q. What strategies resolve contradictions between experimental and theoretical data on the compound’s reactivity in oxidation reactions?

  • Methodological Answer : Conduct controlled kinetic studies under inert atmospheres to isolate side reactions (e.g., radical chain mechanisms). Validate hypotheses using isotopic labeling (e.g., ¹⁸O in acetate groups) paired with high-resolution MS. Cross-reference results with computational transition-state models to identify discrepancies in activation barriers .

Q. How does 2,2,5-Trimethylhex-4-enyl acetate interact with indoor environmental surfaces, and what methods assess its long-term stability?

  • Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to map adsorption on silica or polymer surfaces. Simulate indoor conditions (variable humidity/temperature) and quantify degradation via LC-MS/MS. Compare results with GC headspace analysis to detect volatile byproducts .

Data Presentation Guidelines

  • Tables : Include raw kinetic data (rate constants, R² values) and processed results (e.g., Arrhenius plots) .
  • Figures : Highlight NMR splitting patterns or chromatographic peaks critical to structural assignments. Use error bars for triplicate measurements .
  • Statistical Analysis : Apply ANOVA or t-tests to validate reproducibility, with p-values <0.05 considered significant .

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